Cas no 1236261-98-5 ((3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride)
(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride
- (3-hydroxypyrrolidin-1-yl)-piperidin-2-ylmethanone;hydrochloride
- (3-Hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanonehydrochloride
- 1236261-98-5
- (3-Hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone hydrochloride
- AKOS015848333
-
- MDL: MFCD13562177
- Inchi: 1S/C10H18N2O2.ClH/c13-8-4-6-12(7-8)10(14)9-3-1-2-5-11-9;/h8-9,11,13H,1-7H2;1H
- InChI Key: UJELZYKJJYVXTF-UHFFFAOYSA-N
- SMILES: Cl.OC1CCN(C(C2CCCCN2)=O)C1
Computed Properties
- Exact Mass: 234.1135055g/mol
- Monoisotopic Mass: 234.1135055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6Ų
(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H043915-125mg |
(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride |
1236261-98-5 | 125mg |
$ 230.00 | 2022-06-04 | ||
| TRC | H043915-250mg |
(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride |
1236261-98-5 | 250mg |
$ 375.00 | 2022-06-04 | ||
| Chemenu | CM372270-1g |
(3-Hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone hydrochloride |
1236261-98-5 | 95%+ | 1g |
$167 | 2023-01-02 | |
| Chemenu | CM372270-5g |
(3-Hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone hydrochloride |
1236261-98-5 | 95%+ | 5g |
$446 | 2023-01-02 |
(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride Related Literature
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride
Introduction to (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride (CAS No: 1236261-98-5)
{(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride}, identified by the Chemical Abstracts Service Number (CAS No) 1236261-98-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit structural features conducive to biological activity, making it a subject of extensive investigation in drug discovery and development. The presence of both hydroxy and piperidinyl functional groups in its molecular framework suggests potential interactions with biological targets, which are critical for the design of novel therapeutic agents.
The (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride structure combines elements that are frequently explored in the synthesis of bioactive molecules. The pyrrolidine ring, a common pharmacophore in medicinal chemistry, is known for its ability to mimic natural amino acid structures, thereby facilitating interactions with biological macromolecules such as enzymes and receptors. The hydroxy group, on the other hand, introduces polarity and potential hydrogen bonding capabilities, which can enhance binding affinity and selectivity. These features make the compound a promising candidate for further exploration in the development of small-molecule drugs.
In recent years, there has been growing interest in the exploration of heterocyclic compounds for their therapeutic potential. Heterocycles such as pyrrolidine and piperidine are integral components of many FDA-approved drugs due to their favorable pharmacokinetic properties and biological activity. The (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride molecule represents a sophisticated combination of these heterocyclic scaffolds, which may contribute to its unique pharmacological profile.
One of the most compelling aspects of this compound is its potential as a precursor or analog in the synthesis of more complex molecules. The methanone core provides a versatile platform for further functionalization, allowing chemists to explore modifications that could enhance potency, selectivity, or metabolic stability. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.
Recent studies have begun to uncover the biological significance of compounds with similar structural motifs. For instance, derivatives of pyrrolidine have been investigated for their roles in modulating neurotransmitter systems, while piperidine-based molecules have shown promise in targeting various enzymatic pathways. The (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride compound may share some of these properties, making it a candidate for further investigation in areas such as central nervous system disorders or inflammatory diseases.
The synthesis of (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the methanone core, followed by functional group transformations to introduce the hydroxy and piperidinyl moieties. The final step often involves salt formation with hydrochloric acid to improve stability and solubility, which are critical factors for pharmaceutical applications.
In terms of physicochemical properties, (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride exhibits characteristics that are favorable for drug-like behavior. Its molecular weight and solubility profile suggest potential oral bioavailability, while its acidic nature due to the hydrochloride salt enhances solubility in aqueous media. These properties make it an attractive candidate for formulation into various dosage forms.
The pharmacological evaluation of (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride is currently underway in several research laboratories. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. However, more comprehensive studies are needed to fully elucidate its mechanism of action and therapeutic potential. These investigations will likely involve both in vitro assays and preclinical animal models to assess efficacy and safety.
The role of computational chemistry and molecular modeling has been instrumental in guiding the design and optimization of (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride derivatives. By predicting interactions between the compound and biological targets, researchers can make informed decisions about structural modifications that could improve therapeutic efficacy. Such computational approaches are increasingly integral to modern drug discovery efforts.
Future directions for research on (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride may include exploring its role as a scaffold for next-generation therapeutics or investigating its potential in combination therapies with other drugs. The versatility of its structure allows for numerous possible modifications, which could lead to novel compounds with enhanced pharmacological profiles.
In conclusion,(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride (CAS No: 1236261-98-5) represents a promising compound in pharmaceutical research due to its structural features and potential biological activity. Further studies will be essential to fully understand its therapeutic implications and develop new treatments based on this scaffold.
1236261-98-5 ((3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride) Related Products
- 60731-46-6(Elcatonin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)